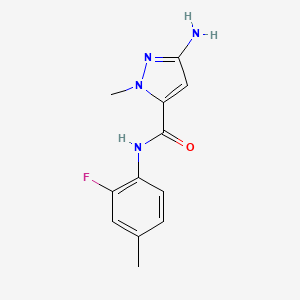

1-methyl-4-phenyl-1H-pyrrole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

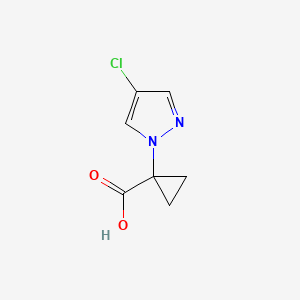

“1-methyl-4-phenyl-1H-pyrrole-2-carboxamide” is a compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains a carboxamide group, which is a functional group derived from carboxylic acids . The presence of a phenyl group indicates that the compound has potential for various biological activities .

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the Paal-Knorr Pyrrole Synthesis, which is a reaction that generates a pyrrole ring from a 1,4-diketone and an amine . Other methods include the condensation of carboxylic acids with amines, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis

The molecular structure of “1-methyl-4-phenyl-1H-pyrrole-2-carboxamide” includes a pyrrole ring, a phenyl ring, a methyl group, and a carboxamide group . The presence of these groups can influence the compound’s reactivity and potential biological activities .Chemical Reactions Analysis

Pyrrole compounds can undergo a variety of chemical reactions, including N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride . They can also undergo Michael addition with electrophilic olefins .Scientific Research Applications

Medicinal Applications

Pyrrole, a key component in “1-methyl-4-phenyl-1H-pyrrole-2-carboxamide”, is known to be a biologically active scaffold possessing diverse activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole-containing analogs are considered a potential source of biologically active compounds .

Antipsychotic Drugs

Drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic . This suggests that “1-methyl-4-phenyl-1H-pyrrole-2-carboxamide” could potentially be used in the development of new antipsychotic drugs.

Anticancer Agents

Pyrrole-based compounds are also known for their anticancer properties, particularly against leukemia, lymphoma, and myelofibrosis . This indicates that “1-methyl-4-phenyl-1H-pyrrole-2-carboxamide” could be explored for its potential anticancer applications.

Antibacterial and Antifungal Agents

Pyrrole derivatives have been reported as active antifungal agents . Moreover, drugs containing a pyrrole ring system are known to have antibacterial properties . This suggests that “1-methyl-4-phenyl-1H-pyrrole-2-carboxamide” could be used in the development of new antibacterial and antifungal agents.

Antiprotozoal and Antimalarial Drugs

Pyrrole-based drugs are known to have antiprotozoal and antimalarial properties . This suggests that “1-methyl-4-phenyl-1H-pyrrole-2-carboxamide” could be explored for its potential use in the development of new antiprotozoal and antimalarial drugs.

Catalyst for Polymerization Process

Pyrroles are well utilized as catalysts for the polymerization process . This suggests that “1-methyl-4-phenyl-1H-pyrrole-2-carboxamide” could potentially be used as a catalyst in polymerization processes.

Corrosion Inhibitor

Pyrroles are known to act as corrosion inhibitors . This indicates that “1-methyl-4-phenyl-1H-pyrrole-2-carboxamide” could be explored for its potential use as a corrosion inhibitor.

Synthesis of Pyrrole Disulfides

A green and efficient method was developed for synthesizing pyrrole disulfides using β-ketothioamides and ethyl cyanoacetate as substrates, with lipase serving as a catalyst . This suggests that “1-methyl-4-phenyl-1H-pyrrole-2-carboxamide” could potentially be used in the synthesis of pyrrole disulfides.

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which share a similar structure with pyrrole compounds, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives, which are structurally similar, have been shown to interact with their targets in a way that leads to a variety of biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Biochemical Pathways

Indole derivatives have been reported to interfere with a variety of biological pathways, leading to their diverse biological activities .

Result of Action

Indole derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

properties

IUPAC Name |

1-methyl-4-phenylpyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-14-8-10(7-11(14)12(13)15)9-5-3-2-4-6-9/h2-8H,1H3,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLYBRWFSPPQTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-4-phenyl-1H-pyrrole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2924682.png)

![2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2924683.png)

![2-[(4-methylphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2924689.png)

![2-(4-methoxyphenyl)-1-(3-phenoxypropyl)-1H-benzo[d]imidazole](/img/structure/B2924696.png)

![5-methoxy-2-((2-methoxybenzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2924698.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2924699.png)

![(E)-3-(4-chlorostyryl)imidazo[1,5-a]pyridine](/img/structure/B2924702.png)